molecular formula C17H21NO3 B13578890 Benzeneethanamine,3,5-dimethoxy-4-(phenylmethoxy)- CAS No. 2176-16-1

Benzeneethanamine,3,5-dimethoxy-4-(phenylmethoxy)-

Cat. No.: B13578890
CAS No.: 2176-16-1
M. Wt: 287.35 g/mol
InChI Key: BUJBXOZJFOWVCR-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- is a complex organic compound with the molecular formula C17H21NO3. It is characterized by the presence of methoxy groups and a phenylmethoxy group attached to the benzene ring, making it a derivative of phenethylamine. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents:

    Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.

    Formation of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The methoxy and phenylmethoxy groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, 3,4-dimethoxy-: This compound has methoxy groups at the 3 and 4 positions of the benzene ring.

    Benzeneethanamine, 3,4,5-trimethoxy-: This compound has methoxy groups at the 3, 4, and 5 positions of the benzene ring.

Uniqueness

Benzeneethanamine, 3,5-dimethoxy-4-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group at the 4 position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

2176-16-1

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

2-(3,5-dimethoxy-4-phenylmethoxyphenyl)ethanamine

InChI

InChI=1S/C17H21NO3/c1-19-15-10-14(8-9-18)11-16(20-2)17(15)21-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12,18H2,1-2H3

InChI Key

BUJBXOZJFOWVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCN

Origin of Product

United States

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